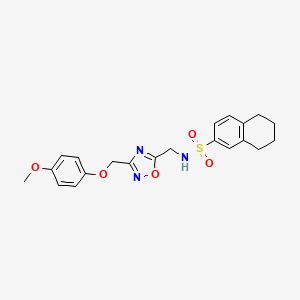

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

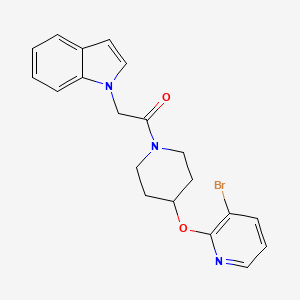

The compound is a complex organic molecule with several functional groups. It contains a methoxyphenoxy group, an oxadiazole ring, and a tetrahydronaphthalene moiety, all connected by methylene bridges. The presence of a sulfonamide group suggests it might have some biological activity, as sulfonamides are commonly used in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The oxadiazole ring and tetrahydronaphthalene moiety would contribute to the rigidity of the molecule, while the methoxyphenoxy and sulfonamide groups could participate in hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the oxadiazole ring and the sulfonamide group. The oxadiazole ring is generally stable but can participate in reactions under certain conditions . The sulfonamide group could potentially be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple rings would likely make it relatively non-polar and insoluble in water. The sulfonamide group could potentially form hydrogen bonds, influencing its solubility in polar solvents .Applications De Recherche Scientifique

Anticancer Potential

The design, synthesis, and evaluation of new series of oxadiazole-based compounds have shown significant promise as anticancer agents. These compounds, including derivatives of N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, have been investigated for their cytotoxic effects on various cancer cell lines. For instance, certain derivatives have exhibited potent anticancer activities against lung adenocarcinoma and glioma cell lines, with mechanisms involving apoptosis induction, caspase-3 activation, and inhibitory effects on Akt and FAK signaling pathways (Altıntop et al., 2018). These findings highlight the potential of such compounds in anticancer drug development.

Antimicrobial and Anti-Inflammatory Properties

Research has also explored the antimicrobial and anti-inflammatory potentials of 1,3,4-oxadiazole derivatives. New compounds synthesized from the core chemical structure have shown promising antimicrobial activity against a variety of gram-positive and gram-negative bacteria, as well as fungi. Additionally, these compounds have been evaluated for their antiproliferative activity against human tumor cell lines, suggesting their broader utility in treating infections and inflammation alongside cancer (Kaya et al., 2017).

Pharmacological Evaluation

Further studies have focused on the computational and pharmacological evaluation of heterocyclic derivatives for their toxicity assessment, tumor inhibition, and antioxidant, analgesic, and anti-inflammatory actions. These evaluations offer insights into the multifaceted roles these compounds can play in drug discovery and development, potentially leading to the creation of new therapeutic agents with diverse biological activities (Faheem, 2018).

Orientations Futures

The potential applications of this compound would likely depend on its biological activity. Given the presence of a sulfonamide group, it could potentially be studied as an antibacterial agent. Additionally, the oxadiazole ring is a common motif in medicinal chemistry and could be of interest in drug discovery .

Propriétés

IUPAC Name |

N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O5S/c1-27-17-7-9-18(10-8-17)28-14-20-23-21(29-24-20)13-22-30(25,26)19-11-6-15-4-2-3-5-16(15)12-19/h6-12,22H,2-5,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFNODUGCQLHDOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC2=NOC(=N2)CNS(=O)(=O)C3=CC4=C(CCCC4)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide](/img/structure/B2602866.png)

![3-Iodo-5-methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2602871.png)

![Ethyl 2-({2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl}sulfanyl)propanoate](/img/structure/B2602872.png)

![(Z)-4-(diethylamino)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2602883.png)

![2-Chloro-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]propanamide](/img/structure/B2602884.png)

![Tert-butyl (2S)-2-propan-2-yl-4-[4-(prop-2-enoylamino)benzoyl]piperazine-1-carboxylate](/img/structure/B2602887.png)

![3-Methyl-4-(4-methyl-2-nitrophenoxy)-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B2602888.png)